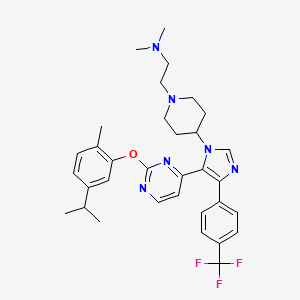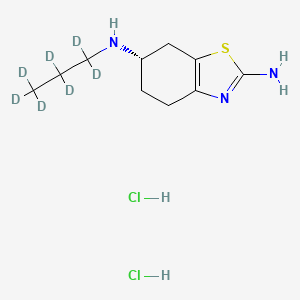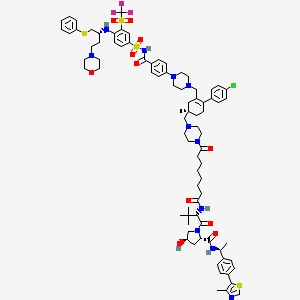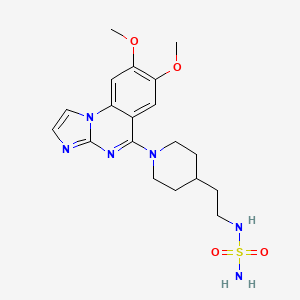
Enpp-1-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp-1-IN-8 is a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that plays a crucial role in purinergic signaling by hydrolyzing nucleotide triphosphates. ENPP1 is involved in various physiological processes, including immune response modulation and tumor progression .
Méthodes De Préparation
The synthesis of Enpp-1-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature, it is known that the synthesis involves the use of advanced organic chemistry techniques . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Enpp-1-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Enpp-1-IN-8 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling.
Medicine: The compound is being explored for its potential therapeutic applications in cancer immunotherapy, as it can modulate the tumor microenvironment and enhance anti-tumor immune responses
Industry: This compound is used in the development of new drugs and therapeutic agents targeting ENPP1.
Mécanisme D'action
Enpp-1-IN-8 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of nucleotide triphosphates, thereby modulating the levels of its substrates and products in the extracellular space. The compound binds to the active site of ENPP1, blocking its catalytic activity and affecting downstream signaling pathways, including the cyclic GMP-AMP synthase-stimulator of interferon genes (cGAS-STING) pathway .
Comparaison Avec Des Composés Similaires
Enpp-1-IN-8 is unique among ENPP1 inhibitors due to its high potency and selectivity. Similar compounds include:
Polyoxometalates: These are potent ENPP1 inhibitors with a different mechanism of action.
Reactive Blue 2: A non-nucleotide inhibitor with moderate potency.
Quinazoline Derivatives: These compounds also inhibit ENPP1 but with lower selectivity compared to this compound.
Suramin: Another non-nucleotide inhibitor with a different binding profile.
This compound stands out due to its ability to selectively inhibit ENPP1 without affecting other related enzymes, making it a valuable tool for research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H26N6O4S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
7,8-dimethoxy-5-[4-[2-(sulfamoylamino)ethyl]piperidin-1-yl]imidazo[1,2-a]quinazoline |
InChI |
InChI=1S/C19H26N6O4S/c1-28-16-11-14-15(12-17(16)29-2)25-10-7-21-19(25)23-18(14)24-8-4-13(5-9-24)3-6-22-30(20,26)27/h7,10-13,22H,3-6,8-9H2,1-2H3,(H2,20,26,27) |
Clé InChI |
VWJNNNVRMHXTRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC3=NC=CN23)N4CCC(CC4)CCNS(=O)(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


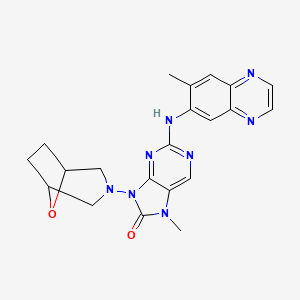
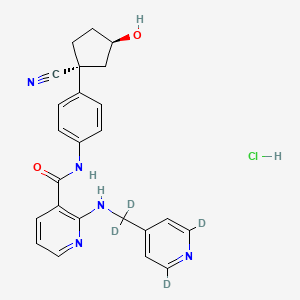
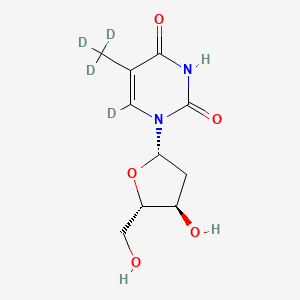
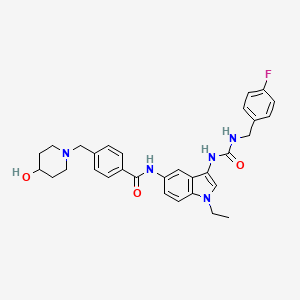
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
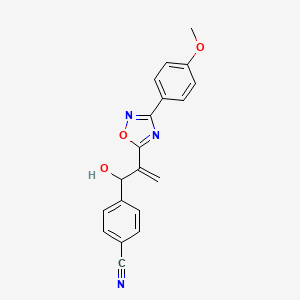
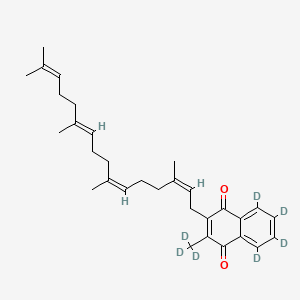
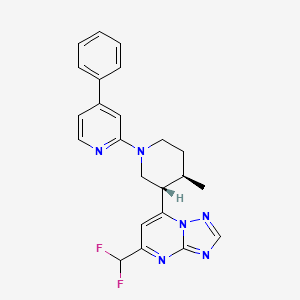
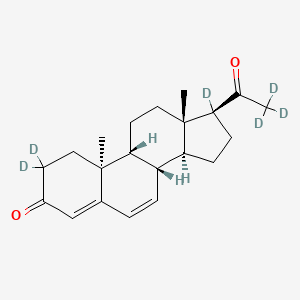
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
